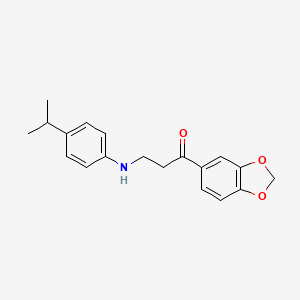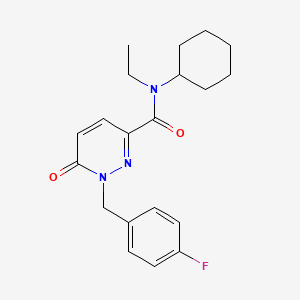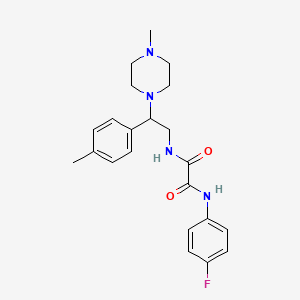![molecular formula C17H25IN2 B2497036 {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide CAS No. 1025737-67-0](/img/structure/B2497036.png)
{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide" likely exhibits characteristics similar to other pyrrole derivatives, which are known for their diverse chemical and pharmacological properties. Pyrrole derivatives are synthesized through various chemical reactions and have been extensively studied for their molecular structure, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
Pyrrole derivatives are synthesized using a variety of methods, including the Mannich reaction, which involves aminomethylation of pyrrole compounds. For instance, the synthesis of 1-alkyl-2,5-bis(thiophenylmethylene)pyrroles using the Mannich reaction highlights a method for producing pyrrole derivatives with specific substituents (Kim & Elsenbaumer, 1998).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using techniques such as X-ray diffraction and spectroscopic methods. Studies on compounds like ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the molecular structure, indicating the presence of intermolecular interactions and the formation of dimers in solid state (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of pyrrole derivatives involves various reactions, including electrophilic substitutions and nucleophilic additions. The synthesis and characterization of novel interaction products of pyridine derivatives with iodine exemplify the type of chemical reactions that pyrrole derivatives may undergo (Chernov'yants et al., 2011).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on compounds like 1-methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide provide valuable data on the crystal packing, molecular configurations, and interactions within the crystal lattice (Chantrapromma et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including acidity/basicity, reactivity towards various reagents, and stability, are critical for understanding their behavior in chemical reactions. The synthesis and molecular structure analysis of trans-2,6-dimethallyl-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide shed light on the electrophilic and nucleophilic sites within the molecule, guiding further functionalization or reaction pathways (Bubnov et al., 1997).
科学的研究の応用
Solar Energy Conversion : A study utilized a similar compound, 1-methyl-3-(trimethylsilyl)methyl-imidazolium iodide, in dye-sensitized solar cells. This compound served as an iodide source and demonstrated a conversion efficiency of 3.23% (Wu et al., 2013).
Synthesis of Pyrrole Derivatives : Another research focused on the transformation of trimethyl (1-pyrrolyl)ammonium iodide into 1-[(dimethylamino)methyl]-pyrrole, a type of compound novel in the pyrrole series, indicating potential applications in organic synthesis (Zeltner & Bernauer, 1983).
Antimicrobial Agents : A study synthesized a series of pyrrole derivatives to evaluate their in vitro antimicrobial activities. These compounds, including methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, showed significant antibacterial and antifungal activities, hinting at potential pharmaceutical applications (Hublikar et al., 2019).
Conducting Polymers : A study demonstrated the use of 1-alkylpyrrole derivatives in synthesizing new conducting polymers. These derivatives are useful for creating monomers for polymer synthesis, indicating potential applications in materials science (Kim & Elsenbaumer, 1998).
Organometallic Complexes : Research into tridentate 2,5-bis(N-aryliminomethyl)pyrroles and their reactions with homoleptic Y{N(SiMe3)2}3 explored the formation of mono(pyrrolyl), bis(pyrrolyl), and tris(pyrrolyl) complexes. This study has implications for the synthesis of complex organometallic structures (Matsuo et al., 2001).
特性
IUPAC Name |
[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methyl-trimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N2.HI/c1-13-7-9-17(10-8-13)18-14(2)11-16(15(18)3)12-19(4,5)6;/h7-11H,12H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRGHBANRQVLFZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C[N+](C)(C)C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)
![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)


![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)
![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)




![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)